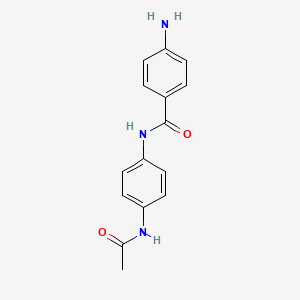

N-(4-acetamidophenyl)-4-aminobenzamide

説明

N-(4-acetamidophenyl)-4-aminobenzamide is an organic compound with the molecular formula C15H15N3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an acetylamino group and an aminobenzamide group, which contribute to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-4-aminobenzamide typically involves the acetylation of 4-aminobenzamide. One common method is the reaction of 4-aminobenzamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

化学反応の分析

Types of Reactions

N-(4-acetamidophenyl)-4-aminobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetylamino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamides.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Dipeptidyl Peptidase-IV Inhibition

One of the significant applications of N-(4-acetamidophenyl)-4-aminobenzamide derivatives is as inhibitors of the enzyme dipeptidyl peptidase-IV (DPP-IV), which plays a crucial role in glucose metabolism and is a target for diabetes treatment. Research has shown that this compound can serve as a scaffold for designing new DPP-IV inhibitors. A study synthesized 69 novel N-substituted aminobenzamide derivatives, with several demonstrating enhanced inhibitory activity against DPP-IV compared to existing drugs. The most active compounds achieved up to 38% inhibition at a concentration of 100 μM, indicating their potential as antidiabetic agents .

1.2 Neuroprotective Effects

This compound and its derivatives have also been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. Compounds derived from this scaffold were shown to up-regulate the expression of anti-apoptotic proteins, providing a protective effect against neuronal cell death induced by ischemia. This suggests potential therapeutic applications in neuroprotection .

Cancer Research Applications

2.1 Cytotoxic Activity

Recent studies have highlighted the cytotoxic properties of this compound derivatives against various cancer cell lines. For instance, a series of synthesized compounds demonstrated significant cytotoxicity against breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colon cancer (HT-29) cell lines. Notably, one derivative was found to be 78.75 times more potent than cisplatin against MDA-MB-231 cells, showcasing its potential as a chemotherapeutic agent .

2.2 Mechanism of Action

The mechanism behind the cytotoxic effects involves inducing apoptosis in cancer cells, as evidenced by flow cytometric analysis and Hoechst staining techniques used in studies. This apoptotic induction is critical for developing effective anticancer therapies targeting resistant cancer types .

Comparative Data Table

The following table summarizes key findings from recent studies on this compound and its derivatives:

Case Studies

Case Study 1: DPP-IV Inhibition

In a study conducted on novel aminobenzamide derivatives, researchers utilized computer-aided drug design to optimize compounds for DPP-IV inhibition. The synthesized compounds were characterized using various spectroscopic methods, confirming their structure and purity before testing their biological activity against DPP-IV enzymes.

Case Study 2: Cytotoxicity Evaluation

Another study focused on evaluating the cytotoxicity of newly synthesized benzamide derivatives against multiple cancer cell lines using the MTT assay. The results indicated that certain derivatives not only surpassed the efficacy of standard treatments but also provided insights into structure-activity relationships that could guide future drug development.

作用機序

The mechanism of action of N-(4-acetamidophenyl)-4-aminobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific application and target enzyme.

類似化合物との比較

Similar Compounds

Acetanilide: Similar structure but lacks the aminobenzamide group.

Paracetamol: Contains an acetylamino group but has different pharmacological properties.

Sulfanilamide: Contains an amino group but has a sulfonamide group instead of an acetylamino group.

Uniqueness

N-(4-acetamidophenyl)-4-aminobenzamide is unique due to the presence of both acetylamino and aminobenzamide groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

生物活性

N-(4-acetamidophenyl)-4-aminobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of diabetes management and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the aminobenzamide family, characterized by an amide functional group attached to a benzene ring. This structural motif is known for its ability to interact with various biological targets, including enzymes and receptors. The presence of both acetamido and amino groups enhances the compound's solubility and biological activity.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

One of the primary biological activities attributed to this compound is its role as a DPP-IV inhibitor. DPP-IV is an enzyme involved in glucose metabolism, and its inhibition can lead to increased levels of incretin hormones, which help regulate blood sugar levels. Studies have shown that derivatives of aminobenzamides exhibit significant DPP-IV inhibitory activity.

- Study Findings : A study synthesized 69 novel N-substituted aminobenzamide derivatives, including this compound, assessing their DPP-IV inhibition. Among these, several compounds demonstrated over 38% inhibition at 100 μM concentration, indicating promising potential for diabetes treatment .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented in various studies.

- Case Study : Research indicated that aminobenzamide derivatives showed cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colon cancer). Notably, certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .

Biological Evaluation

The biological evaluation of this compound includes assessments of its antimicrobial properties and its effects on enzyme activities relevant to diabetes.

Antimicrobial Activity

Recent studies have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was tested against various strains, showing significant inhibition rates.

| Microbial Strain | Inhibition Rate (%) |

|---|---|

| Staphylococcus aureus | 93.2 |

| Bacillus subtilis | 87.5 |

| Escherichia coli | 75.0 |

These results suggest that this compound may possess potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the molecular structure can significantly affect its biological activity.

特性

IUPAC Name |

N-(4-acetamidophenyl)-4-aminobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-10(19)17-13-6-8-14(9-7-13)18-15(20)11-2-4-12(16)5-3-11/h2-9H,16H2,1H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVHXOPGYRZSFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801268580 | |

| Record name | N-[4-(Acetylamino)phenyl]-4-aminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801268580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74441-07-9 | |

| Record name | N-[4-(Acetylamino)phenyl]-4-aminobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74441-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-(Acetylamino)phenyl]-4-aminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801268580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。